molecular formula C15H24O B021176 2-Nonylphenol CAS No. 84852-15-3

2-Nonylphenol

Cat. No.: B021176
CAS No.: 84852-15-3
M. Wt: 220.35 g/mol
InChI Key: SNQQPOLDUKLAAF-UHFFFAOYSA-N
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Description

Nonylphenol is a family of closely related organic compounds composed of phenol bearing a nine-carbon tail. These compounds can come in numerous structures, all of which may be considered alkylphenols. Nonylphenol is used in manufacturing antioxidants, lubricating oil additives, laundry and dish detergents, emulsifiers, and solubilizers . It has attracted attention due to its prevalence in the environment and its potential role as an endocrine disruptor and xenoestrogen .

Mechanism of Action

Target of Action

2-Nonylphenol (NP) is a typical endocrine-disrupting chemical . It primarily targets the endocrine system, specifically the estrogen receptors . The compound’s estrogen-like activity allows it to mimic naturally occurring hormones or block receptors , disrupting the normal hormonal control and reproductive success of organisms .

Mode of Action

This compound interacts with its targets by mimicking the structure and function of endogenous hormones . Due to its structural similarity to endogenous hormones, NP can bind to estrogen receptors, leading to changes in the normal functioning of these receptors . This interaction can disrupt the secretion of endogenous hormones, affecting the normal reproductive functions of organisms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic–pituitary–gonadal axis . This pathway plays a crucial role in the reproductive system of organisms. Disruption of this pathway by NP can lead to adverse effects on growth, development, and reproduction .

Pharmacokinetics

The pharmacokinetics of this compound varies between genders . In general, the half-life of NP in female rats is shorter, and its clearance is larger for all doses than those in male rats . NP is highly distributed in the liver or kidney, and considerable distribution into the brain has been observed . These pharmacokinetic properties can impact the bioavailability of NP and its overall effects on the organism .

Result of Action

The primary result of NP’s action is its toxic effects on organisms . These effects include acute toxic effects, growth and development effects, estrogenic effect and reproductive effects, neurotoxicity, liver toxicity, and immunotoxicity . NP’s disruption of the endocrine system can lead to adverse effects on the normal reproductive fitness functions of aquatic organisms and humans .

Action Environment

This compound is ubiquitous in water environments due to its widespread use in industrial processes . It enters the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, and groundwater discharge from air, soil, water, and agricultural sources . Environmental factors such as the presence of other contaminants and the physical and chemical properties of the environment can influence the action, efficacy, and stability of NP .

Preparation Methods

Nonylphenol is primarily synthesized through the alkylation of phenol with nonenes (branched or linear) in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yields. Industrial production methods often involve the use of Friedel-Crafts alkylation, where phenol reacts with nonene in the presence of a Lewis acid catalyst such as aluminum chloride .

Chemical Reactions Analysis

Nonylphenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and specific catalysts. Major products formed from these reactions include nonylphenol ethoxylates and other derivatives used in various industrial applications .

Comparison with Similar Compounds

Nonylphenol is often compared with other alkylphenols, such as octylphenol and nonylphenol ethoxylates. These compounds share similar chemical structures and properties but differ in their alkyl chain lengths and branching patterns . Nonylphenol is unique due to its widespread use and significant environmental impact as an endocrine disruptor .

Similar compounds include:

Nonylphenol’s unique combination of chemical properties and widespread use makes it a compound of significant interest in both industrial and environmental contexts.

Properties

IUPAC Name

2-nonylphenol
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InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3
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InChI Key

SNQQPOLDUKLAAF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC1=CC=CC=C1O
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Molecular Formula

C15H24O
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DSSTOX Substance ID

DTXSID9073125
Record name 2-Nonylphenol
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Molecular Weight

220.35 g/mol
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Physical Description

Liquid, Thick light yellow liquid with a phenolic odor; [HSDB]
Record name Phenol, nonyl-
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Boiling Point

293-297 °C
Record name NONYLPHENOL
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Flash Point

285 °F, 285 °F (141 °C)(closed cup), 300 °F (Open cup)
Record name NONYLPHENOL
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Solubility

In water, 4.90 mg/L at 25 °C, In water, 6.35 mg/L at 25 °C, Practically insoluble in dilute aqueous sodium hydroxide. Soluble in benzene, chlorinated solvents, aniline, heptane, aliphatic alcohols, ethylene glycol., Soluble in most organic solvents
Record name NONYLPHENOL
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Density

0.950 at 20 °C/4 °C
Record name NONYLPHENOL
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Vapor Density

7.59 (Air = 1)
Record name NONYLPHENOL
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Vapor Pressure

0.000024 [mmHg], 9.4X10-5 mm Hg at 25 °C
Record name Nonylphenol
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Mechanism of Action

Nonylphenol (NP) and 4-Octylphenol (4OP) have shown estrogenic properties both in vivo and in vitro. Researchers have known for years that estrogens induce a wide number of hepatotoxic actions in rodents. In order to study the acute hepatic effects exerted by NP and 4OP on rat liver the following endpoints were evaluated: relative liver weight (RLW), morphology, cell cycle and ploidy status, monooxygenase enzymes content and levels of both, cytosolic estrogen receptor (cER) and microsomal binding sites for estrogens (mEBS). Immature male Sprague-Dawley rats were injected intraperitoneally (i.p.) with 60 mg/kg of NP or 4OP for 1, 5 or 10 days. Despite the fact that RLW of the animals was not modified but any treatment, the histopathological study revealed the presence of an increase in the percentage of both, mitotic activity and Ki-67-labeling index (LI) in the livers from animals treated with alkylphenols in absence of any degenerative lesion. Furthermore, all the livers from alkylphenols-treated groups showed the presence of abnormal mitosis and c-mitosis. Although the levels of both, cER and cytochrome P450 (Cyt. P450) were not affected by any treatment, concentration of the mEBS was decreased after 10 days of treatment with alkylphenols. These findings taken together suggest that the exposition to alkylphenols induce cell proliferation and spindle disturbances and that these compounds are capable of modulating the expression of putative membrane receptors for estrogens.
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Color/Form

Pale-yellow, viscous liquid, Clear, straw colored, Colorless

CAS No.

136-83-4, 25154-52-3
Record name 2-Nonylphenol
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Melting Point

Freezing point: -10 °C (sets to glass below this temperature)
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Synthesis routes and methods

Procedure details

The alkylation reaction, example 11 from DE-A-1 271 682 was reworked analogously. In a 1 liter three-neck flask equipped with a thermometer, a magnetic stirring mechanism and a reflux condenser, 252.5 g (2.0 mole) nonene, 235.3 g (2.5 mole) phenol and 5.0 g catalyst from Example 2 and Example 3 were heated to 90° C. After 3 hours reaction time, the catalyst was filtered off. The filtrate was fractionated using a 10 cm Vigreaux column. In the boiling range from 159° C. to 181° C. the alkylation product nonyl phenol was obtained.
Quantity
252.5 g
Type
reactant
Reaction Step One
Quantity
235.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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